Method Precision Using 5-mdC-d3 vs. Unlabeled 5-mdC Quantification in Genomic DNA
A validated LC/ESI-MS method using (methyl-d3, ring-6-d1)-5-methyl-2'-deoxycytidine as internal standard achieved intra-day precision of 1.9% RSD and inter-day precision of 1.7% RSD for measuring 5-mdC as a percentage of total deoxycytidine residues in human genomic DNA [1]. The isotopomer internal standard (m/z 130) was baseline-resolved from the analyte 5-mdC (m/z 126), eliminating cross-talk interference [1].
| Evidence Dimension | Method precision (%RSD) for 5-mdC quantification in genomic DNA |
|---|---|
| Target Compound Data | Within-day RSD: 1.9%; Day-to-day RSD: 1.7% (using d3-labeled internal standard) |
| Comparator Or Baseline | Within-day RSD: 7.1%; Day-to-day RSD: 5.7% (when 5-mdC was measured per μg DNA without matched IS normalization) |
| Quantified Difference | Precision improved by 3.7-fold (within-day) and 3.4-fold (day-to-day) |
| Conditions | Human genomic DNA; enzymatic hydrolysis with three enzymes; reversed-phase HPLC isocratic elution; ESI-MS detection; 13 min runtime |
Why This Matters
This demonstrates that procurement of 5-mdC-d3 enables method precision suitable for detecting biologically meaningful methylation differences (<5% change), whereas unlabeled analysis yields RSD exceeding typical inter-individual methylation variation.
- [1] Friso S, Choi SW, Dolnikowski GG, Selhub J. A Method to Assess Genomic DNA Methylation Using High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 2002, 74(17): 4526-4531. DOI: 10.1021/ac020050h. View Source
